4-Aminophenyl alpha-D-mannopyranoside

Descripción general

Descripción

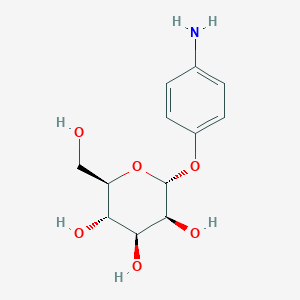

4-Aminophenyl alpha-D-mannopyranoside is an organic compound with the chemical formula C12H17NO6. It contains both amino and glycosidic groups, and it is known for its sweet taste. This compound has a variety of applications in the biological field .

Métodos De Preparación

The synthesis of 4-Aminophenyl alpha-D-mannopyranoside typically involves the reaction of aniline with alpha-D-pyranoside. One common synthetic route includes the following steps :

Step 1: At 120°C, add 1,2,3,4,6-penta-O-acetyl-alpha-D-mannopyranoside (12.82 mmol), p-nitrophenol (51.28 mmol), and zirconium tetrachloride (1.03 mmol) to a 100 mL round-bottom flask. Stir under reduced pressure (0.08 MPa) for 1.3 hours. Monitor the reaction using thin-layer chromatography (TLC).

Step 2: Purify the reaction mixture by column chromatography (petroleum ether:ethyl acetate = 3:1) to obtain p-nitrophenyl-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside with an 81.9% yield.

Step 3: At room temperature, add the product from Step 2 (10.51 mmol) and 40 mL of anhydrous methanol to a 100 mL round-bottom flask. Add 10% sodium methoxide/methanol solution to adjust the pH to around 10. Stir for 5 hours, then neutralize with cation exchange resin to pH 7. Filter and concentrate the filtrate.

Análisis De Reacciones Químicas

4-Aminophenyl alpha-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

4-Aminophenyl alpha-D-mannopyranoside has several scientific research applications:

Chemistry: It is used as a substrate for glycosidase enzymes in molecular diagnostics.

Industry: It is utilized in the development of diagnostic assays and as a tool in biochemical research.

Mecanismo De Acción

The mechanism of action of 4-Aminophenyl alpha-D-mannopyranoside involves its role as a substrate for glycosidase enzymes. When hydrolyzed by these enzymes, it produces detectable products that can be measured to determine enzyme activity. This process is essential for diagnosing enzyme deficiencies or abnormalities .

Comparación Con Compuestos Similares

4-Aminophenyl alpha-D-mannopyranoside can be compared with other similar compounds such as:

4-Aminophenyl beta-D-galactopyranoside: Similar in structure but differs in the sugar moiety.

Heptyl alpha-D-mannopyranoside: Known for its potent FimH antagonist properties.

4-Aminophenylmannoside: Another synthetic glycoside used in biochemical research.

These compounds share similar applications in biochemical research but differ in their specific interactions and properties, making this compound unique in its specific uses and effectiveness .

Actividad Biológica

4-Aminophenyl alpha-D-mannopyranoside (4-APMan) is a glycoside compound with significant biological activity, particularly in the fields of biochemistry and molecular biology. Its structure consists of an amino group and a glycosidic linkage to mannose, making it a valuable substrate for various enzymatic reactions and a tool for studying carbohydrate metabolism. This article explores the biological activity of 4-APMan, focusing on its mechanisms of action, applications in research, and findings from relevant studies.

- Chemical Formula : C12H17NO6

- Molecular Weight : 273.27 g/mol

- Solubility : Soluble in water, which facilitates its use in biological assays.

4-APMan primarily interacts with enzymes involved in carbohydrate metabolism, such as glycosyltransferases and lectins. Its mechanism includes:

- Enzyme Substrate : It acts as a substrate for glycosidase enzymes, aiding in the study of enzyme kinetics and interactions.

- Binding Affinity : The compound binds to specific proteins, modulating their activity and influencing cellular signaling pathways related to glycosylation processes .

Biological Applications

4-APMan has diverse applications across various biological fields:

- Glycosylation Studies : It is used to investigate the role of glycosylation in cellular processes and disease mechanisms.

- Liposome Modification : The compound enhances the uptake kinetics of liposomes in biological systems by modifying their surface properties .

- Bacterial Adhesion Inhibition : Research indicates that 4-APMan can inhibit bacterial adhesion mediated by type 1 fimbriae, showcasing its potential as an antimicrobial agent .

Inhibition of Bacterial Adhesion

A study evaluated the inhibitory effect of 4-APMan on E. coli adhesion to mannan-coated surfaces. The results demonstrated that:

- IC50 Value : The IC50 value for 4-APMan was found to be 0.62 mM, indicating its effectiveness in preventing bacterial adhesion compared to other tested glycosides .

| Glycoside | IC50 [mM] | Total Inhibition % |

|---|---|---|

| 4-APMan | 0.62 | 83 |

| MeMan | 0.035 | 76 |

Liposome Uptake Studies

In vivo studies have shown that liposomes modified with 4-APMan are efficiently incorporated into brain tissue across the blood-brain barrier:

- Uptake Characteristics : Radiolabeled liposomes exhibited peak incorporation into glial cells after 48 hours, highlighting their potential for targeted drug delivery in neurological disorders .

Case Studies

-

Pea Lectin Binding Studies

- A study utilized 4-APMan to create a monoligand affinophore for investigating pea lectin binding affinities towards various sugars. This approach provided insights into carbohydrate-protein interactions critical for understanding plant lectin functions.

- Nanoparticle Development

Propiedades

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKOEWBCMPCQR-GCHJQGSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187800 | |

| Record name | 4-Aminophenylmannoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34213-86-0 | |

| Record name | p-Aminophenyl α-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34213-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylmannoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034213860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylmannoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 4-Aminophenyl α-D-mannopyranoside utilized in the research on pea lectin?

A1: The study employed 4-Aminophenyl α-D-mannopyranoside as a key component in creating a "monoligand affinophore." [] This affinophore was engineered by coupling iodoacetylated 4-Aminophenyl α-D-mannopyranoside to N-succinylated glutathione. This conjugate was then used in capillary affinophoresis to investigate the binding affinity of pea lectin towards various neutral sugars.

Q2: What is the significance of using a monoligand affinophore in this research?

A2: The use of a monoligand affinophore, specifically incorporating 4-Aminophenyl α-D-mannopyranoside, offered a controlled and specific approach to study pea lectin's binding properties. [] This method allowed for the accurate determination of dissociation constants between the lectin and various neutral sugars, providing insights into the lectin's carbohydrate recognition capabilities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.